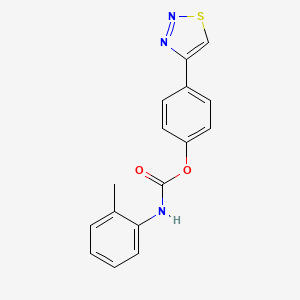

4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate

Description

Chemical Classification and Nomenclature

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate belongs to the carbamate ester class, characterized by the carbamate functional group (-O-CO-NH-) linked to a substituted phenyl ring. Its nomenclature reflects:

- Thiadiazole core : A five-membered heterocycle containing sulfur and two nitrogen atoms arranged in the 1,2,3-pattern.

- Phenyl substituent : A benzene ring attached to the thiadiazole’s 4th position.

- Carbamate group : An ester of carbamic acid (NH₂COOH) with a 2-methylphenyl (o-tolyl) moiety.

| Synonyms | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 4-(1,2,3-Thiadiazol-4-yl)phenyl o-tolylcarbamate | 1105189-33-0 | C₁₆H₁₃N₃O₂S | 341.36 g/mol |

This compound is distinct from other thiadiazole-carbamate analogs due to its 2-methylphenyl substitution, which influences steric and electronic properties.

Historical Context in Thiadiazole Chemistry

The 1,2,3-thiadiazole scaffold emerged in the late 19th century, with early derivatives synthesized via cyclization reactions. Its development paralleled advancements in heterocyclic chemistry, particularly in the Hurd-Mori synthesis , a method employing hydrazones and thionyl chloride to form 1,2,3-thiadiazoles. While the 1,3,4-isomer dominates medicinal applications, the 1,2,3 variant gained attention for its reactivity in thermal and photochemical decompositions, producing nitrogen gas and sulfur-containing intermediates.

Recent decades have seen renewed interest in thiadiazoles due to their:

Chemical Formula and Structural Representation

The compound’s molecular formula is C₁₆H₁₃N₃O₂S , comprising:

- Thiadiazole ring : Sulfur at position 1, nitrogens at positions 2 and 3.

- Phenyl group : Substituted at the 4th position of the thiadiazole.

- Carbamate group : A 2-methylphenyl (o-tolyl) moiety attached via a carbamate linkage.

Structural Features

Comparative Structural Analysis

Registration Information and Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1105189-33-0 | |

| Molecular Formula | C₁₆H₁₃N₃O₂S | |

| SMILES Notation | C1=CC(=CC=C1)C2=CSN=N2NC(=O)OC3=C(C)CC=C3 |

No PubChem CID or ChEMBL ID is currently listed in publicly available databases for this compound.

Significance in Heterocyclic Chemistry Research

The compound’s design leverages two pharmacologically active motifs:

- Thiadiazole : A scaffold with proven bioactivity in:

- Carbamate : A functional group enhancing solubility and target binding, commonly used in:

Research Applications

- Drug Discovery : Thiadiazole-carbamates are explored for targeted therapy due to their ability to cross cellular membranes and interact with nucleophilic residues in enzymes.

- Synthetic Chemistry : The 1,2,3-thiadiazole core serves as a substrate for regioselective substitutions, enabling diverse functionalization.

Properties

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] N-(2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-11-4-2-3-5-14(11)17-16(20)21-13-8-6-12(7-9-13)15-10-22-19-18-15/h2-10H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEBTHUXJRMSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)OC2=CC=C(C=C2)C3=CSN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with N-(2-methylphenyl)isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

The compound exhibits promising biological activities that can be classified into several categories:

Antimicrobial Activity

Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that compounds containing thiadiazole rings can inhibit the growth of various bacterial and fungal strains. For instance, studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 25 µg/mL |

| Compound C | C. albicans | 30 µg/mL |

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, a study highlighted that similar compounds showed effective cytotoxicity against various cancer cell lines, including breast and colon cancer.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF7 (Breast) | 0.5 |

| Compound E | HT-29 (Colon) | 0.8 |

| Compound F | HeLa (Cervical) | 0.6 |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and its analogs:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of a series of thiadiazole derivatives against common pathogens. The results indicated that modifications at the phenyl ring significantly enhanced antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a structurally similar compound exhibited nanomolar activity against breast cancer cell lines (MCF7). The study also explored structure-activity relationships, revealing that specific substitutions could enhance cytotoxic effects.

Mechanism of Action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.

Pathways Involved: The compound can interfere with cellular pathways such as DNA replication, protein synthesis, and cell division, leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 4-(1,2,3-Thiadiazol-4-yl)phenol

- 4-(4-Biphenyl)-1,2,3-thiadiazole

- 4-(4-Bromophenyl)-1,2,3-thiadiazole

- 4-(1-Adamantyl)-1,2,3-thiadiazole

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate is unique due to its specific combination of the thiadiazole ring and the carbamate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness.

Biological Activity

The compound 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate is a derivative of thiadiazole known for its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential applications in pharmaceuticals due to their antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure

The structural formula of 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate can be represented as follows:

Thiadiazole compounds typically exert their biological effects through various mechanisms, including:

- Inhibition of enzymes : Many thiadiazoles act as enzyme inhibitors, affecting pathways crucial for microbial growth and cancer cell proliferation.

- Antioxidant activity : Some derivatives exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Antimicrobial action : Thiadiazoles often demonstrate significant activity against a range of pathogens.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance:

- Fungal Inhibition : Studies show that 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate demonstrated a significant inhibitory effect on various fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum with inhibition rates exceeding 66% at concentrations around 25 mg/L .

| Pathogen | Inhibition Rate (%) at 25 mg/L |

|---|---|

| Sclerotinia sclerotiorum | 79.6 |

| Botrytis cinerea | 66.7 |

| Fusarium graminearum | Variable (lower activity noted) |

Cytotoxicity and Anticancer Activity

Thiadiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines:

- In vitro studies revealed that the compound exhibited IC50 values comparable to standard chemotherapeutics, indicating potential as an anticancer agent . The presence of the thiadiazole ring is crucial for enhancing cytotoxicity.

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| A-431 (skin cancer) | <1.98 | Doxorubicin |

| Jurkat (leukemia) | <1.61 | Doxorubicin |

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the efficacy of various thiadiazole derivatives against common agricultural pathogens. The results indicated that compounds similar to 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate showed promising results in controlling fungal diseases in crops .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, it was found that the compound significantly inhibited cell proliferation through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of intermediates under controlled conditions. For example, thiadiazole-containing precursors (e.g., N-phenylhydrazinecarboxamides) are reacted in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole ring . Optimization may include adjusting solvent polarity (e.g., DMF vs. acetonitrile), reaction time, and stoichiometric ratios of reagents like iodine, which acts as a cyclizing agent. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How is the structural characterization of this compound performed, and what spectroscopic markers are definitive?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) for the phenyl and thiadiazole moieties. The carbamate group (N–CO–O) shows distinct carbonyl carbon signals near δ 150–160 ppm in 13C NMR .

- X-ray Crystallography : Crystallographic parameters (e.g., bond angles, torsion angles) validate the planar thiadiazole ring and carbamate linkage. For example, S–C bond lengths in thiadiazole rings are typically ~1.68–1.72 Å, consistent with aromatic systems .

Q. What biological activities are associated with this compound, and what assays are used to evaluate them?

- Methodological Answer : Thiadiazole derivatives are screened for antimicrobial and antitumor activity. Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values . Structural analogs with electron-withdrawing groups on the phenyl ring often show enhanced activity due to improved membrane permeability.

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., serum content, incubation time) or impurities in synthesized batches. Strategies include:

- Purity Validation : HPLC-MS to confirm >95% purity, as trace byproducts (e.g., uncyclized intermediates) can skew results .

- Target Engagement Studies : Use fluorescence polarization or SPR to measure direct binding to hypothesized targets (e.g., bacterial topoisomerases). Compare results across labs to isolate protocol-specific variables .

Q. What crystallographic data are critical for interpreting the compound’s reactivity and stability?

- Methodological Answer : Key parameters include:

- Bond Angles : Thiadiazole ring angles (e.g., S–C–N ~90°) indicate aromatic stability. Deviations suggest strain or reactivity .

- Packing Interactions : Hydrogen bonds between carbamate O and adjacent molecules influence solubility and thermal stability. For example, O···H–C interactions in the crystal lattice correlate with higher melting points .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- DFT Calculations : Predict electron density maps to identify sites for functionalization (e.g., adding –CF3 to enhance lipophilicity) .

- MD Simulations : Model membrane permeation through lipid bilayers to prioritize derivatives with logP values <5 for improved bioavailability .

Q. What strategies mitigate safety risks during large-scale synthesis or handling?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods and inert atmospheres when handling iodine (cyclization agent) to avoid inhalation risks .

- Waste Management : Quench reaction byproducts (e.g., elemental sulfur from cyclization) with Na2S2O3 to prevent environmental release .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antifungal efficacy?

- Methodological Answer :

- Strain-Specificity Testing : Re-evaluate activity against standardized fungal strains (e.g., Candida albicans ATCC 90028) using CLSI guidelines .

- Synergistic Studies : Test combinations with fluconazole to identify potentiating effects, which may explain variability in monotherapy data .

Experimental Design Considerations

Q. What controls are essential in biological assays to ensure reproducibility?

- Methodological Answer :

- Positive Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .

- Solvent Controls : Test DMSO (common solubilizing agent) at final concentrations ≤1% to rule out solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.